2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-7-6-13-21-22-16(24(13)23-15)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUEUOTNAWYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorinated aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of the Thiazolylacetamide Moiety: The final step involves the formation of the thiazolylacetamide moiety. This can be accomplished through the reaction of the intermediate with thiazole derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.
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Conditions :
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Acidic: HCl (6M), reflux, 12 hours.
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Basic: NaOH (2M), 80°C, 8 hours.
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Product : 2-{[3-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | Prodrug synthesis |
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl group (–S–) serves as a nucleophilic site, enabling substitution with other nucleophiles (e.g., amines, thiols). This is pivotal for diversifying the compound’s structure in medicinal chemistry.
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Example Reaction :
| Reaction Type | Reagent | Conditions | Product | Role in Drug Design |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethylenediamine | DMF, 60°C | Amine-substituted derivative | Enhanced target binding |
Oxidation of the Sulfanyl Group
The sulfanyl moiety oxidizes to sulfoxide or sulfone derivatives under controlled conditions, altering electronic properties and bioactivity.
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Oxidizing Agents :
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H₂O₂ (30%), room temperature → Sulfoxide.
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mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ → Sulfone.
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| Oxidation State | Agent | Conditions | Application |
|---|---|---|---|
| Sulfoxide | H₂O₂ | RT, 6 hours | Modulate metabolic stability |
| Sulfone | mCPBA | 0°C, 2 hours | Improve kinase inhibition |
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl ring undergoes EAS at the para position due to electron-withdrawing effects of the triazolopyridazine core.
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Example Reaction : Nitration with HNO₃/H₂SO₄ yields nitro derivatives .
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Product : 2-{[3-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)-3-nitroacetamide.
| Reaction Type | Reagent | Position Modified | Impact on Bioactivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Acetamide phenyl | Enhanced antibacterial activity |
Coordination with Metal Ions
The triazole nitrogen and thiazole sulfur act as ligands for transition metals, forming complexes with potential anticancer properties.
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Example : Reaction with Cu(II) acetate forms a square-planar complex.
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Application : Metal complexes often exhibit improved DNA intercalation and cytotoxicity .
| Metal Ion | Ligand Sites | Complex Structure | Biological Activity |
|---|---|---|---|
| Cu(II) | Triazole N, Thiazole S | Square-planar | Antiproliferative effects |
Reductive Amination of the Acetamide
The acetamide group can be reduced to a primary amine, enabling further functionalization.
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Conditions : LiAlH₄, THF, 0°C → 2-{[3-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethylamine.
| Reaction Type | Reagent | Product | Use Case |
|---|---|---|---|
| Reductive Amination | LiAlH₄ | Primary amine derivative | Precursor for polymer conjugates |
Cross-Coupling Reactions
The chlorophenyl group participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
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Example : Reaction with phenylboronic acid yields biphenyl derivatives.
| Coupling Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biphenyl-modified analog | Expand SAR studies |
Scientific Research Applications
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly due to its ability to interact with specific biological targets.
Biological Studies: It has been investigated for its antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its efficacy against certain pathogenic microorganisms and cancer cell lines.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find applications in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Core Modifications: The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions compared to methyl or ethoxy substituents in analogs like C1632 or 891117-12-5. Chlorine’s electron-withdrawing nature could also influence electronic properties . The 4-methylthiazole terminus distinguishes it from phenylacetamide derivatives (e.g., C1632) and aligns it structurally with pritelivir, a known antiviral agent .
Biological Implications: CSC Targeting: C1632’s activity against Lin-28 suggests that triazolo-pyridazine derivatives can modulate stem cell pathways. Antiviral Potential: While pritelivir’s thiazole-acetamide structure is antiviral, the target compound’s triazolo-pyridazine core might shift activity toward kinase inhibition or other enzymatic targets .
Physicochemical Properties: Melting points for triazolo-pyridazine derivatives (e.g., E-4b at 253–255°C) indicate high crystallinity, likely due to hydrogen bonding from amide groups. The target compound’s sulfanyl linkage could reduce melting points compared to propenoic acid derivatives . The 4-methylthiazole group may improve solubility relative to purely aromatic substituents, as seen in pritelivir’s formulation for oral administration .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profiles, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.8 g/mol. The structural features include a triazole ring fused with a pyridazine system and a chlorophenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that certain triazole derivatives possess antibacterial activity significantly higher than traditional antibiotics like ampicillin .
| Compound | Target Bacteria | Activity (EC50) |
|---|---|---|
| Triazole A | S. aureus | 7.2 μg/mL |
| Triazole B | E. coli | 10 μg/mL |
| Triazole C | Pseudomonas aeruginosa | 15 μg/mL |
Anticancer Activity
The potential anticancer properties of the compound have been explored through various studies. A notable study screened a library of compounds on multicellular spheroids and identified triazole derivatives that inhibited cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models .
Anti-inflammatory Activity
Triazole compounds have also been linked to anti-inflammatory effects. They modulate pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The action mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The primary target for many triazole compounds is the 5-hydroxytryptamine receptor 2A (5-HT2A) , which plays a crucial role in various physiological processes including mood regulation and inflammation. The binding affinity to this receptor may explain some of the observed biological activities including antidepressant effects and modulation of pain pathways .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that similar triazole derivatives exhibit good metabolic stability and membrane permeability, which are critical for their efficacy as therapeutic agents. These properties suggest a favorable profile for further development in clinical settings.
Case Studies
- Antimicrobial Efficacy : A study published in Europe PMC highlighted the significant antimicrobial activity of triazole derivatives against drug-resistant bacteria, showcasing the potential for developing new antibiotics from this scaffold .
- Anticancer Screening : In a drug library screening study, several triazole derivatives were identified as potent anticancer agents against multiple cancer cell lines, demonstrating their potential application in oncology .
- Inflammation Models : Research conducted on animal models indicated that triazole compounds reduced inflammation markers significantly compared to controls, supporting their use in treating inflammatory diseases .
Q & A
Q. Optimization Strategies :
- Use statistical design of experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can screen variables (temperature, solvent polarity, stoichiometry) to maximize yield .
- Employ HPLC monitoring to track intermediate stability and minimize side reactions (e.g., hydrolysis of the thioether bond under acidic conditions).
Basic: How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
Answer:
Key Techniques :
- NMR : and NMR to confirm regiochemistry of the triazolo-pyridazine ring and acetamide linkage.
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., resolving Cl/ isotopic patterns).
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the sulfanyl-acetamide orientation .
Q. Common Discrepancies :
- Thioether Oxidation : Thiol intermediates may oxidize to sulfones during prolonged storage, requiring inert atmosphere handling and TLC validation .
- Tautomerism : The triazolo-pyridazine system may exhibit tautomeric shifts in solution (e.g., 1,2,4-triazolo vs. 1,3,4-isomers), necessitating solid-state XRD for definitive assignment .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?
Answer:
Methodological Framework :
Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., thiazole-containing compounds with reported antileishmanial activity) .
Analog Synthesis : Modify substituents systematically:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Vary the thiazole methyl group to assess steric effects.
Assays :
Q. Data Interpretation :
- Correlate logP (HPLC-derived) with membrane permeability.
- Address contradictory activity data (e.g., low enzyme inhibition but high cellular efficacy) by probing off-target interactions via proteomics .
Advanced: What computational strategies are recommended for predicting reactivity or binding modes?
Answer:
Quantum Chemical Workflow :
Reaction Path Search : Use density functional theory (DFT) to model key steps (e.g., thioether bond formation), identifying transition states and energy barriers .
Docking Studies :
- Target Preparation : Retrieve kinase structures (e.g., PDB 1ATP) and optimize protonation states with PROPKA.
- Ensemble Docking : Account for protein flexibility using molecular dynamics (MD)-sampled conformers.
Validation : Cross-check computational binding affinities with surface plasmon resonance (SPR) experimental values.
Basic: What safety protocols are critical for handling this compound during synthesis?
Answer:
Key Hazards :
- Thiol Intermediates : Potential sensitizers; use fume hoods and nitrile gloves.
- Chlorinated Byproducts : Monitor for 4-chlorophenyl degradation products via GC-MS .
Q. Protocols :
- Storage : Under argon at -20°C to prevent oxidation.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal per OSHA guidelines .
Advanced: How can contradictory biological data be resolved in preclinical studies?
Answer:
Root-Cause Analysis :
Purity Verification : Use orthogonal methods (HPLC, NMR) to rule out impurities >98% purity threshold.
Assay Conditions :
- Check serum interference in cell-based assays (e.g., fetal bovine serum binding lipophilic moieties).
- Validate target engagement via thermal shift assays.
Species Specificity : Test cross-reactivity in human vs. murine orthologs (e.g., cytochrome P450 isoforms) .
Case Example : If cytotoxicity varies between labs, compare cell passage numbers and culture media (e.g., glucose concentration affecting metabolic activation).
Basic: What are the documented biological activities of structurally related compounds?
Answer:
Reported Activities :
Mechanistic Insights : Thiazole moieties enhance membrane permeability, while chlorophenyl groups stabilize hydrophobic binding pockets .
Advanced: How can scale-up synthesis be optimized without compromising yield?
Answer:
Process Chemistry Strategies :
Continuous Flow Reactors : Minimize exothermic risks during thioether formation.
Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of pyridazine intermediates .
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer crystallization .
Q. Scale-Up Challenges :
- Heat Transfer : Use jacketed reactors to control temperature during acetamide coupling.
- Byproduct Management : Implement inline IR spectroscopy to monitor reaction completeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
